5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-
CAS No.: 61472-35-3
Cat. No.: VC17267943
Molecular Formula: C16H9BrN2O5
Molecular Weight: 389.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61472-35-3 |
|---|---|
| Molecular Formula | C16H9BrN2O5 |
| Molecular Weight | 389.16 g/mol |
| IUPAC Name | 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |
| Standard InChI | InChI=1S/C16H9BrN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7H,1H3 |
| Standard InChI Key | FZBNXVASZGRWEV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Features
The compound’s structure combines a quinoline core with strategic substitutions that enhance its reactivity and biological interactions. Key features include:
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Quinoline-5,8-dione backbone: Provides redox-active sites critical for interactions with biological targets .
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Bromine at C7: Enhances electrophilicity and facilitates nucleophilic substitution reactions .
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Methoxy group at C6: Modulates electronic properties and solubility .
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2-Nitrophenyl group at C2: Introduces steric bulk and potential for π-π stacking interactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 389.16 g/mol | |
| Density | ~1.75 g/cm³ | |
| Boiling Point | ~385.9°C | |
| LogP | ~1.71 |
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step pathways:
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Skraup Condensation: 3,5-Dibromoaniline reacts with glycerol under acidic conditions to form 5,7-dibromoquinoline .
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Methoxylation: Sodium methoxide selectively substitutes bromine at C6, yielding 5-bromo-7-methoxyquinoline .
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Nitrophenyl Introduction: A Pd-catalyzed coupling or nucleophilic aromatic substitution attaches the 2-nitrophenyl group .
Table 2: Reaction Yields
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Skraup Condensation | 87 | H₂SO₄, 135°C, 3h | |
| Methoxylation | 75 | NaOMe, DMF, 60°C, 2h | |
| Nitrophenyl Attachment | 53 | Bromine, CHCl₃ |
Regioselectivity Challenges
The bromine at C7 directs nucleophilic attacks to C6 due to steric hindrance, while intramolecular hydrogen bonding between C8-OH and N1 stabilizes intermediates . Computational studies confirm that the 2-nitrophenyl group preferentially occupies the least sterically hindered position .
Pharmacological Activity
Antimicrobial Efficacy
In vitro studies demonstrate potent activity against Klebsiella pneumoniae (MIC: 0.80 mg/mL) and Salmonella typhi (MIC: 1.00 mg/mL) . The 2-nitrophenyl moiety enhances membrane penetration, while the quinone core generates reactive oxygen species (ROS) .
DNA Interaction
The compound induces single-strand DNA cleavage via redox cycling, with a half-life () of 6.5 minutes in the presence of NADH . Comparative studies show it outperforms streptonigrin analogues in DNA damage efficiency .
| Organism/Activity | Result | Reference |
|---|---|---|
| K. pneumoniae | MIC = 0.80 mg/mL | |
| S. typhi | MIC = 1.00 mg/mL | |
| DNA Cleavage () | 6.5 min (NADH) |
Applications and Future Directions
Drug Development
The compound’s low molecular weight (389 Da) and moderate LogP (1.71) align with Lipinski’s rules, making it a viable lead for antibiotics . Derivatives with modified nitro groups show enhanced selectivity for bacterial dihydropteroate synthase (Ki: 529.80 µM – 1.42 mM) .
Catalysis and Materials Science
As a ligand, the quinone-nitrophenyl system facilitates asymmetric catalysis in C–C bond-forming reactions . Its redox activity also positions it as a candidate for organic semiconductors .
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